1-Methoxy-2-phenylindolizine

Lipophilicity Physicochemical profiling Drug-likeness

1-Methoxy-2-phenylindolizine (CAS 77823-45-1) is a 1,2-disubstituted indolizine heterocycle (C₁₅H₁₃NO, MW 223.27 g/mol) bearing a methoxy group at position 1 and a phenyl ring at position 2 on the fused pyrrolo[1,2‑a]pyridine core. It serves as a versatile building block in medicinal chemistry, most notably as the direct precursor to a Sanofi‑patented fibroblast growth factor (FGF) inhibitor.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 77823-45-1
Cat. No. B8702054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-phenylindolizine
CAS77823-45-1
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC=CN2C=C1C3=CC=CC=C3
InChIInChI=1S/C15H13NO/c1-17-15-13(12-7-3-2-4-8-12)11-16-10-6-5-9-14(15)16/h2-11H,1H3
InChIKeyDSKDECJHXHHIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-2-phenylindolizine (CAS 77823-45-1): Core Identity and Physicochemical Profile


1-Methoxy-2-phenylindolizine (CAS 77823-45-1) is a 1,2-disubstituted indolizine heterocycle (C₁₅H₁₃NO, MW 223.27 g/mol) bearing a methoxy group at position 1 and a phenyl ring at position 2 on the fused pyrrolo[1,2‑a]pyridine core. It serves as a versatile building block in medicinal chemistry, most notably as the direct precursor to a Sanofi‑patented fibroblast growth factor (FGF) inhibitor [1]. The compound is commercially available at typical research purity (≥95%) and is utilized in synthetic and pharmacological studies .

Why 1-Methoxy-2-phenylindolizine Cannot Be Replaced by Common Indolizine Analogs


The position and nature of substituents on the indolizine scaffold exert a marked influence on both physicochemical behavior and biological target engagement. Moving the methoxy group from position 1 to the 4‑position of the phenyl ring (as in 2‑(4‑methoxyphenyl)indolizine) shifts logP and alters hydrogen‑bond acceptor topology, while simple 2‑phenylindolizine lacks the methoxy oxygen entirely, modifying polarity and metabolic stability . Critically, 1‑methoxy‑2‑phenylindolizine is the specific intermediate required for constructing the 1‑methoxy‑2‑phenylindolizin‑3‑ylcarbonyl pharmacophore found in Sanofi’s FGF‑inhibitor series; generic substitution with 2‑phenylindolizine or 1‑methoxyindolizine would dismantle the synthetic route to the target patent compounds [1].

Quantitative Differentiation Evidence for 1-Methoxy-2-phenylindolizine vs. Closest Analogs


LogP (Lipophilicity) Comparison: 1‑Methoxy‑2‑phenylindolizine vs. 2‑Phenylindolizine

The experimentally derived octanol‑water partition coefficient (logP) of 1‑methoxy‑2‑phenylindolizine is 3.61, which is 0.47 log units lower than that of the des‑methoxy analog 2‑phenylindolizine (logP ≈ 4.08) [1]. This difference reflects the hydrogen‑bond acceptor capacity of the 1‑methoxy oxygen and predicts moderately higher aqueous solubility and reduced non‑specific membrane partitioning for the target compound.

Lipophilicity Physicochemical profiling Drug-likeness

Polar Surface Area (PSA) Differentiation: 1‑Methoxy‑2‑phenylindolizine vs. 2‑(4‑Methoxyphenyl)indolizine

The topological polar surface area (tPSA) of 1‑methoxy‑2‑phenylindolizine is 13.64 Ų, identical to that of its positional isomer 2‑(4‑methoxyphenyl)indolizine; however, the strategic placement of the methoxy group on the indolizine core rather than the phenyl ring alters the spatial distribution of polarity, which can differentially affect binding to aromatic protein pockets .

Molecular topology Permeability Blood‑brain barrier

Synthetic Yield and Provenance: 1‑Methoxy‑2‑phenylindolizine via Optimized Cyclization

A robust preparative route to 1‑methoxy‑2‑phenylindolizine has been established starting from 2‑methoxymethylpyridine and 2‑bromoacetophenone in acetone, delivering the compound in 72.2% isolated yield [1]. This reported yield surpasses typical one‑step indolizine cyclization yields (often 40–60%), conferring an advantage in iterative medicinal chemistry campaigns.

Synthetic accessibility Process chemistry Scale‑up

Patent‑Embedded Utility: Exclusive Intermediate for Sanofi FGF Inhibitor

The Sanofi patent US 2013/0116249 A1 explicitly claims {6‑[(1‑methoxy‑2‑phenylindolizin‑3‑yl)carbonyl]‑2,4‑dioxo‑1,4‑dihydroquinazolin‑3(2H)‑yl}‑acetic acid as a compound of formula (I). This is the sole indolizine intermediate bearing the 1‑methoxy‑2‑phenyl substitution pattern in the exemplified FGF‑inhibitor library [1]. Analog compounds with 1‑methyl or unsubstituted position 1 are listed separately, confirming that the 1‑methoxy‑2‑phenyl substitution confers unique patent standing.

FGF inhibition Cardiovascular research Patent‑protected scaffolds

Procurement‑Optimized Application Scenarios for 1‑Methoxy‑2‑phenylindolizine


Medicinal Chemistry: Synthesis of Sanofi FGF‑Inhibitor Library

The compound is the mandatory starting material for preparing {6‑[(1‑methoxy‑2‑phenylindolizin‑3‑yl)carbonyl]‑2,4‑dioxo‑1,4‑dihydroquinazolin‑3(2H)‑yl}‑acetic acid, a patented FGF inhibitor for cardiovascular indications [1].

Lead Optimization: Lipophilicity‑Guided Analog Selection

With a measured logP of 3.61, this compound offers a 0.47‑unit lipophilicity reduction relative to 2‑phenylindolizine (logP 4.08), aiding teams aiming to lower logP while maintaining an aromatic phenyl substituent .

Process Chemistry: Scale‑Up via the Rosseels Route

The reported 72.2% isolated yield from readily available 2‑methoxymethylpyridine and 2‑bromoacetophenone makes this intermediate economical for multi‑gram synthesis in hit‑to‑lead programs [2].

Computational Chemistry: Pharmacophore Modeling with Positional Isomers

The identical global tPSA (13.64 Ų) but divergent spatial polarity compared to 2‑(4‑methoxyphenyl)indolizine enables head‑to‑head evaluation of pharmacophore fit in kinase and FGF‑receptor docking studies .

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